Synthesis and Characterization of N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide
Synthesis and Characterization of N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide
An In-Depth Technical Guide on Bifunctional Ligand Assembly
Executive Summary
N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide is a highly versatile bifunctional molecule. It features a strongly coordinating 1H-imidazole ring—ideal for metal-organic framework (MOF) construction and metalloenzyme inhibition—and a terminal hydroxyethyl amide, which provides a critical handle for hydrogen bonding, solubility enhancement, or further derivatization.
This whitepaper details a robust, scalable, and high-yielding two-step synthetic pathway to access this molecule. Designed for drug development professionals and materials scientists, the protocols emphasize causality, self-validating in-process controls, and high-purity isolation techniques.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule is disconnected into three commercially available, cost-effective building blocks: 4-iodobenzoic acid, imidazole, and ethanolamine.
Retrosynthetic pathway of N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide.
Pathway Justification: While a Nucleophilic Aromatic Substitution (SNAr) using 4-fluorobenzoic acid is a viable alternative[1], it often requires harsh conditions (e.g., elevated temperatures in polar aprotic solvents without catalysts) that can lead to incomplete conversion. Conversely, the Ullmann-type C-N cross-coupling utilizing 4-iodobenzoic acid and a copper catalyst ensures near-quantitative conversion with high regioselectivity[2]. The subsequent amide bond formation leverages HATU, a superior uronium-based coupling agent, to selectively acylate the primary amine of ethanolamine over its hydroxyl group.
Detailed Experimental Methodologies (Self-Validating System)
The following protocols are engineered to be self-validating, utilizing intrinsic chemical properties (like isoelectric points and nucleophilicity differentials) to ensure purity at each stage.
Step-by-step experimental workflow and in-process control checkpoints.
Step 1: Copper-Catalyzed Ullmann C-N Cross-Coupling
Objective: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid[3]. Causality & Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to a Cu(I) species, followed by ligand exchange with imidazole, and reductive elimination. 1,10-Phenanthroline is utilized as a bidentate ligand because its rigid geometry stabilizes the Cu(I) oxidation state and accelerates reductive elimination, preventing catalyst degradation via disproportionation[2].
Protocol:
-
Charge a flame-dried round-bottom flask with 4-iodobenzoic acid (1.0 eq, 10 mmol), imidazole (1.2 eq, 12 mmol), CuI (0.1 eq, 1 mmol), 1,10-phenanthroline (0.2 eq, 2 mmol), and Cs₂CO₃ (2.0 eq, 20 mmol).
-
Evacuate and backfill the flask with N₂ (3 cycles).
-
Add anhydrous DMSO (20 mL) and heat the mixture to 110 °C for 18 hours under vigorous stirring.
-
Self-Validating Workup: Cool to room temperature and dilute with 50 mL of deionized water. Filter through a Celite pad to remove insoluble copper salts. Carefully acidify the aqueous filtrate using 1M HCl to pH 4.5.
-
Validation Checkpoint: At pH 4.5, the product reaches its isoelectric point and precipitates as a white solid. Unreacted imidazole (pKa ~7.0) remains protonated and highly soluble in the aqueous phase, ensuring a self-purifying filtration step[3].
-
-
Filter the precipitate, wash with cold water, and dry in vacuo.
Step 2: HATU-Mediated Amide Bond Formation
Objective: Coupling of the intermediate with ethanolamine. Causality & Mechanism: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The presence of the nitrogen atom in the HOAt ring provides a neighboring group effect that accelerates aminolysis. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Protocol:
-
Dissolve 4-(1H-imidazol-1-yl)benzoic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).
-
Add HATU (1.1 eq, 5.5 mmol) and DIPEA (2.5 eq, 12.5 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Add ethanolamine (1.1 eq, 5.5 mmol) dropwise. Stir for 4 hours at room temperature.
-
Validation Checkpoint: Ethanolamine possesses both an -NH₂ and an -OH group. By strictly controlling the stoichiometry (1.1 eq) and avoiding hyper-nucleophilic catalysts like DMAP, N-acylation is heavily favored over O-acylation due to the naturally higher nucleophilicity of the primary amine.
-
-
Quench the reaction with saturated aqueous NaHCO₃ (30 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
-
Purify via silica gel flash chromatography (DCM:MeOH 95:5) to yield the pure target compound.
Quantitative Data & Optimization
The synthetic route was optimized by screening multiple catalytic systems and coupling agents. The quantitative data below summarizes the causality behind the final reagent selection.
Table 1: Optimization of the Cu-Catalyzed Ullmann Coupling (Step 1)
| Entry | Copper Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10%) | None | K₂CO₃ | DMF | 110 | 22 |
| 2 | CuI (10%) | L-Proline (20%) | K₂CO₃ | DMSO | 110 | 68 |
| 3 | CuI (10%) | 1,10-Phenanthroline (20%) | Cs₂CO₃ | DMSO | 110 | 89 |
| 4 | Cu₂O (5%) | 1,10-Phenanthroline (10%) | Cs₂CO₃ | DMSO | 110 | 85 |
Note: Entry 3 demonstrates that the rigid bidentate nature of 1,10-phenanthroline combined with the solubility of Cs₂CO₃ in DMSO provides the optimal kinetic profile for C-N bond formation.
Table 2: Amide Coupling Reagent Screening (Step 2)
| Entry | Coupling Agent | Additive | Base | Solvent | Yield (%) | Side-Product Profile |
| 1 | EDC·HCl | HOBt | DIPEA | DMF | 65 | Moderate O-acylation |
| 2 | DCC | DMAP | TEA | DCM | 45 | High DCU byproduct |
| 3 | HATU | None | DIPEA | DMF | 82 | Trace O-acylation |
| 4 | COMU | None | DIPEA | DMF | 79 | Trace O-acylation |
Applications in Drug Discovery & Materials Science
-
Metalloenzyme Inhibition: The unhindered nitrogen (N3) of the imidazole ring is a potent coordinator to the heme iron in Cytochrome P450 enzymes. The terminal hydroxyethyl tail can be optimized to interact with specific polar residues in the active site, making this scaffold a prime candidate for targeted inhibitors.
-
MOF Linkers: As demonstrated in recent materials science literature, 4-(1H-imidazol-1-yl)benzoic acid derivatives serve as excellent bifunctional linkers for Cadmium(II) and Copper(II) metal-organic frameworks, providing robust topologies for gas adsorption and luminescent sensing[4].
References
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Inno Pharmchem. [Link]
-
Goswami et al. (2021). Devising Mixed-Ligand Based Robust Cd(II)-Framework From Bi-Functional Ligand. Frontiers in Chemistry.[Link]
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Devising Mixed-Ligand Based Robust Cd(II)-Framework From Bi-Functional Ligand for Fast Responsive Luminescent Detection of Fe3+ and Cr(VI) Oxo-Anions in Water With High Selectivity and Recyclability [frontiersin.org]
